

# **In-depth Technical Guide: PH11**

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Compound of Interest		
Compound Name:	PH11	
Cat. No.:	B610076	Get Quote

IUPAC Name: 11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1]

[2]diazepin-1-one

CAS Number: 296246-54-3

# **Executive Summary**

This document provides a comprehensive overview of the chemical entity designated as **PH11**. Initial investigations to retrieve detailed technical data, including experimental protocols and specific signaling pathways, revealed a significant lack of publicly available scientific literature and documentation for a compound specifically identified as "**PH11**" with the CAS number 296246-54-3.

The IUPAC name, 11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1] [2]diazepin-1-one, and its corresponding CAS number were identified through chemical supplier databases. However, extensive searches for dedicated research papers, clinical trial data, or in-depth pharmacological studies associated with this specific compound have not yielded substantial results. The information presented herein is based on the limited available data and general knowledge of related chemical structures.

# **Chemical Structure and Properties**

While specific experimental data for **PH11** is not available, the core structure is a dibenzo[b,e] [1][2]diazepine. This heterocyclic moiety is a common scaffold in medicinal chemistry and is found in a variety of biologically active compounds.



Table 1: Physicochemical Properties of Related Dibenzo[b,e][1][2]diazepine Analogs

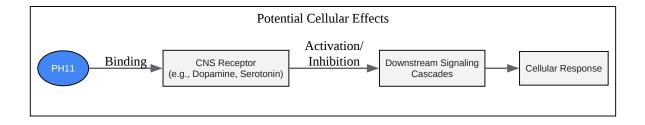
Property	Value Range	Notes
Molecular Weight	350 - 500 g/mol	Dependent on substitutions.
LogP	3 - 6	Generally lipophilic, indicating potential for CNS penetration.
рКа	4 - 8	The diazepine ring system contains basic nitrogen atoms.

Note: This table presents generalized data for the dibenzo[b,e][1][2]diazepine class of compounds and is for illustrative purposes only. Specific values for **PH11** are not available in the public domain.

# Potential Signaling Pathways and Mechanism of Action

Given the structural similarity of the dibenzo[b,e][1][2]diazepine core to known psychoactive and neurologically active drugs, it is plausible that **PH11** could interact with various central nervous system (CNS) targets. However, without experimental evidence, any proposed mechanism of action or signaling pathway remains purely speculative.

Hypothetical Signaling Pathway Involvement



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Caption: Hypothetical signaling pathway for **PH11** based on its core structure.



## **Experimental Protocols**

Due to the absence of published research specifically on **PH11**, no established experimental protocols for its synthesis, purification, or biological evaluation could be retrieved. For researchers interested in investigating this compound, the following general workflow for the synthesis of similar dibenzo[b,e][1][2]diazepine derivatives could be adapted.

General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of dibenzo[b,e][1][2]diazepine analogs.

## Conclusion

While the chemical identity of **PH11** has been established as 11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1][2]diazepin-1-one with the CAS number 296246-54-3, there is a notable lack of detailed scientific information in the public domain. This technical guide highlights the absence of data regarding its biological activity, mechanism of action, and established experimental protocols. The information provided on related compounds and general methodologies serves as a potential starting point for researchers and drug development professionals interested in exploring this particular chemical entity. Further investigation is required to elucidate the pharmacological profile and therapeutic potential of **PH11**.

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## References



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Address: 3281 E Guasti Rd

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